Cas no 152-58-9 (Cortodoxone)
Corticosterone, also known as cortisol, English Name: corticolone, molecular formula: C21H30O4, molecular weight: 346.4605, a hormone, extracted from adrenal gland or several tropical plants, is used for joint disease< Br>
Cortodoxone structure
Cortodoxone Properties
Names and Identifiers
-
- 17,21-Dihydroxy-pregn-4-ene-3,20-dione
- 11-Deoxy-17-hydroxycorticosterone
- 11-Deoxycortisol
- 11-Desoxycortisone
- 17,21-Dihydroxy-4-pregnene-3,20-dione
- 17alpha,21-Dihydroxypregn-4-ene-3,20-dione
- Cortodoxone
- Reichstein's substance S
- Cortexolone
- 11-Deoxycortisol solution
- 4-PREGNEN-17, 21-DIOL-3, 20-DIONE
- 11-deoxy-17-hydroxy-corticosterone
- 11-DESOXYCORTISOL
- 11-dioxy-cortiso
- 11-dioxycortisol
- 17α,21-Dihydroxy-4-pregnene-3,20-dione
- Reichstein S
- skf3050
- nsc-18317
- Cortexolone,99%
- 11-Deoxyhydrocortisone
- 11-Desoxyhydrocortisone
- 17alpha-Hydroxycortexone
- 17,21-Dihydroxyprogesterone
- Cortisol, 11-deoxy-
- Substance S
- Reichstei
- cortexolone
- 17-Hydroxy-11-deoxycorticosterone
- Corticosterone, 11-deoxy-17-hydroxy-
- 11-Deoxycortisol (17,21-Dihydroxypregn-4-ene-3,20-dione)
- NS00010323
- Cortodoxone [USAN:INN:BAN]
- Cortifen
- 17
- 17-hydroxydesoxycorticosterone
- LMST02030086
- Lopac0_001040
- Cortodoxonum [INN-Latin]
- NCGC00021222-06
- Skf-3050
- HMS3263O21
- Tox21_110867_1
- Cortodoxona [INN-Spanish]
- SK&F-3050
- 4-Pregnene-17.alpha.,21-diol-3,20-dione
- Reichsteins Compound S
- 152-58-9
- (8R,10R,13S,17R)-17-Hydroxy-17-(2-hydroxy-acetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-3-one
- 11-Deoxycortisol;cortexolone;Reichstein's substance S
- CS-5182
- SMR000059123
- Cortodoxone (USAN)
- BRN 2511358
- NCGC00021222-03
- A936328
- HYDROCORTISONE IMPURITY F [EP IMPURITY]
- 17alpha,21-dihydroxy-pregna-4-ene-3,20-dione
- CORTODOXONE [USAN]
- 17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S)
- 11-Deoxy Cortisol
- R 0500
- (1S,2R,10R,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
- HY-77839
- 11-DESOXY-17-HYDROXYCORTICOSTERONE [MI]
- Reichstein's compound S
- Tox21_110867
- 11-Deoxycortisol (17,21-Dihydroxypregn-4-ene-3,20-dione) 1.0 mg/ml in Methanol
- GTPL5100
- Cortodoxonum
- s4775
- WDT5SLP0HQ
- UNII-WDT5SLP0HQ
- 17alpha,21-Dihydroxy-4-pregnene-3,20-dione
- (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
- 4-Pregnene-17alpha,21-diol-3,20-dione
- DTXSID8045642
- BDBM50423539
- EU-0101040
- CCG-205117
- Reichstein's substance S, >=98%
- 17-(1-keto-2-hydroxyethyl)-4-androsten-17alpha, 21-ol-3-one
- 4-08-00-02913 (Beilstein Handbook Reference)
- A inverted exclamation mark,21-Dihydroxypregna-4-ene-3,20-dione
- NCGC00261725-01
- MLS000069440
- EINECS 205-805-2
- Substance S, Reichstein's
- CMC_13429
- MLS001333071
- 20-dione 17,21-Dihydroxypregn-4-ene-3
- 11-deoxycortisone
- D03595
- Q2064915
- C72891
- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-
- MFCD00003662
- (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- MLS001333072
- CHEMBL253144
- LP01040
- Tox21_501040
- NCGC00021222-05
- 17.alpha.,21-Dihydroxypregn-4-ene-3,20-dione
- CHEBI:28324
- NCGC00021222-07
- 11-Deoxycortisol, 1mg/ml in Acetonitrile
- SR-01000076100
- SK&F 3050
- SKF 3050
- CAS-152-58-9
- SCHEMBL42590
- Hydrocortisone Imp. F (EP); 17,21-Dihydroxypregn-4-ene-3,20-dione; Reichstein's Substance S; 11-Deoxycortisol; Cortexolone; Hydrocortisone Impurity F
- C05488
- HMS2234L16
- Opera_ID_1433
- Cortodoxona
- 17a,21-dihydroxyprogesterone
- 17.ALPHA.,21-DIHYDROXYPROGESTERONE
- .DELTA.4-PREGNENE-17.ALPHA.,21-DIOL-3,20-DIONE
- 17.alpha.-Hydroxycortexone
- 17-alpha-Hydroxycortexone
- 33BB233B-CC8F-413B-8901-3A73030BBA68
- DTXCID6025642
- AKOS015969740
- SDCCGSBI-0051010.P002
- NCGC00021222-04
- 11 Deoxycortisol
- 11-Desoxy-17.alpha.-hydroxycorticosterone
- 17,21-Dihydroxypregn-4-ene-3,20-dione
- 11-Desoxy-17-hydroxycorticosterone
- CORTODOXONE [INN]
- AS-56275
- 17.ALPHA.,21-DIHYDROXY-4-PREGNEN-3,20-DIONE
- SR-01000076100-1
- 4-PREGNEN-17.ALPHA.,21-DIOL-3,20-DIONE
- AKOS024304316
- 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 17Alpha,21dihydroxy progesterone
- AB00698346-05
- CHEBI:125417
- MLS001076465
- MLS001424203
- 17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- CCG-101089
- NC00339
- SMR000466922
- 17,20-dione
- Hydrocortisone EP Impurity F
- HMS3369P15
- DTXSID00859297
- SR-01000310463-1
- SR-01000310463
- HMS3394E07
- SCHEMBL13352414
- CHEMBL1705958
- FT-0665779
- HMS2232H23
- 4-Pregnene-17.alpha.,20-dione
- MLS001240241
- HMS2052E07
- Cortisol, 11-dioxy-
- NSC18317
- 37-60-5
- FT-0665171
- Oprea1_732056
- Pregn-4-ene-3, 17,21-dihydroxy-
- Reichsteins Substance S
- Q27216034
- PCB NO.101-2,2',4,5,5'-PENTACHLOROBIPHENYL
- AKOS000621769
- Hydrocortisone Imp. F (EP): 17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S)
- 11-Desoxycortisol
- corticosterone 11-deoxy-17alpha-hydroxy-21-(N-di-(2-chloroethyl)aminophenyl acetate)
- (1S,2R,10R,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadec-6-en-5-one
- 11 Desoxycortisone
- 11-Dioxycortisol
- 17alpha,21-dihydroxyprogesterone
- Cortodoxona (INN-Spanish)
- BRD-K32891457-001-16-3
- HYDROCORTISONE IMPURITY F (EP IMPURITY)
- 17ALPHA,21-DIHYDROXY-4-PREGNEN-3,20-DIONE
- (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta(a)phenanthren-3-one
- Reichstein Substance S
- 4-PREGNEN-17ALPHA,21-DIOL-3,20-DIONE
- (2R,10R,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one
- CORTODOXONE
- 11 Desoxycortisol
- BRD-K32891457-001-15-5
- DELTA4-PREGNENE-17ALPHA,21-DIOL-3,20-DIONE
- Cortodoxonum (INN-Latin)
- kortifen
- (2R,10R,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.02,7.011,15)heptadec-6-en-5-one
- NSC-18317
- cortiphen
- Reichstein's Substance S
- CORTEXOLONE
- 11-DEOXYCORTISOL
- +Expand
-
- MFCD00003662
- WHBHBVVOGNECLV-OBQKJFGGSA-N
- 1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
- O([H])[C@]1(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O
Computed Properties
- 346.21400
- 2
- 4
- 2
- 346.21440943g/mol
- 25
- 652
- 0
- 6
- 0
- 0
- 0
- 1
- 2.5
- 0
- 74.6
Experimental Properties
- 2.81080
- 74.60000
- 2932
- 120 ° (C=1, Dioxane)
- 524.5°C at 760 mmHg
- 205-208 °C
- 9℃
- Tabular shiny crystals.
- Soluble in acetone, methanol and ethanol, very slightly soluble in water and ether.
- 1.22±0.1 g/cm3 (20 ºC 760 Torr)
Cortodoxone Price
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Cortodoxone Related Literature
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1. 117. Observations on steroidal 20-keto-21-aldehydesE. Caspi,H. Zajac J. Chem. Soc. 1964 586
-
2. 360. Steroids and the Walden inversion. Part V. The Serini reactionC. W. Shoppee J. Chem. Soc. 1949 1671
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Rachel S. Heath,Rebecca E. Ruscoe,Nicholas J. Turner Nat. Prod. Rep. 2022 39 335
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4. BiochemistryJ. N. Davidson,F. Dickens,W. T. J. Morgan,F. G. Young Annu. Rep. Prog. Chem. 1945 42 197
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F. S. Spring,L. N. Owen,E. R. H. Jones,H. T. Openshaw Annu. Rep. Prog. Chem. 1943 40 98
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6. 838. Studies in the synthesis of cortisone. Part XVIII. The preparation of cortisone esters from 4 : 5α-dihydrocortisoneR. M. Evans,J. C. Hamlet,J. S. Hunt,P. G. Jones,A. G. Long,J. F. Oughton,L. Stephenson,T. Walker,B. M. Wilson J. Chem. Soc. 1956 4356
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7. 593. Steroids. Part V. Partial synthesis of 9: 11-anhydrocorticosterone acetate [21-acetoxypregna-4: 9(11)-diene-3: 20-dione]R. Casanova,C. W. Shoppee,G. H. R. Summers J. Chem. Soc. 1953 2983
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H. B. Watson,J. C. Smith,F. B. Kipping,R. K. Callow,R. D. Haworth Annu. Rep. Prog. Chem. 1938 35 204
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9. 248. The application of the method of molecular rotation differences to steroids. Part III. Steroidal hormones and bile acidsD. H. R. Barton J. Chem. Soc. 1946 1116
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S. G?r?rg,Z. Tuba Analyst 1972 97 523
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(CAS:152-58-9)Cortodoxone
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